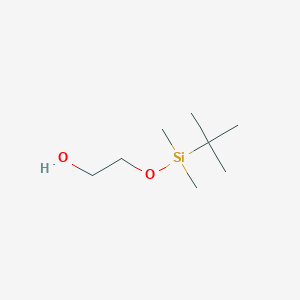

2-((tert-Butyldimethylsilyl)oxy)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O2Si/c1-8(2,3)11(4,5)10-7-6-9/h9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYAGNPMQVHYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456535 | |

| Record name | 2-((tert-Butyldimethylsilyl)oxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102229-10-7 | |

| Record name | 2-(tert-Butyldimethylsiloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102229-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butyl(dimethyl)silyl)oxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102229107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((tert-Butyldimethylsilyl)oxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[tert-butyl(dimethyl)silyl]oxy}ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((tert-Butyldimethylsilyl)oxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-((tert-Butyldimethylsilyl)oxy)ethanol, a versatile bifunctional molecule widely utilized in organic synthesis. This document outlines its physical and chemical characteristics, provides a detailed experimental protocol for its preparation, and includes relevant safety information.

Core Chemical Properties

This compound, also known as TBDMS-ethanol, is a colorless to almost colorless clear liquid.[1] It is characterized by the presence of a sterically hindered tert-butyldimethylsilyl (TBDMS) ether and a primary alcohol functional group. This unique structure makes it a valuable building block in multi-step organic syntheses, particularly as a protected form of ethylene glycol.

Physical and Chemical Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₂₀O₂Si | [1] |

| Molecular Weight | 176.33 g/mol | [1] |

| CAS Number | 102229-10-7 | [1] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Boiling Point | 74-80 °C at 17 Torr | [1] |

| Density | 0.890 g/cm³ | [1] |

| Refractive Index | 1.430 | [1] |

| Solubility | Slightly soluble in Dichloromethane, Chloroform, DMSO, and Ethyl Acetate. | [1] |

| Stability | Acid sensitive; reacts slowly with moisture/water. | [1] |

| pKa | 14.38 ± 0.10 (Predicted) | [1] |

Spectroscopic Data

While specific spectra are not publicly available, the following tables outline the expected spectroscopic characteristics for this compound based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.70 | t | 2H | -O-CH₂-CH₂-OH |

| ~3.55 | t | 2H | -O-CH₂-CH₂-OH |

| ~2.50 | s | 1H | -OH |

| 0.89 | s | 9H | -C(CH₃)₃ |

| 0.05 | s | 6H | -Si(CH₃)₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (ppm) | Assignment |

| ~64 | -O-CH₂-CH₂-OH |

| ~61 | -O-CH₂-CH₂-OH |

| 25.9 | -C(CH₃)₃ |

| 18.3 | -C(CH₃)₃ |

| -5.4 | -Si(CH₃)₂ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| 2955, 2929, 2857 | C-H stretch (alkane) |

| ~1255 | Si-C stretch |

| ~1100 | C-O stretch |

| ~835, 775 | Si-C bend |

Mass Spectrometry (MS)

| m/z | Fragment Ion |

| 176 | [M]⁺ (Molecular Ion) |

| 119 | [M - C(CH₃)₃]⁺ |

| 75 | [(CH₃)₂SiOH]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the preparation of this compound involves the monosilylation of ethylene glycol.[1]

Materials:

-

Ethylene glycol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

10% aqueous Potassium Carbonate (K₂CO₃) solution

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

A solution of ethylene glycol (20.0 g, 0.322 mol) in anhydrous THF (100 mL) is added dropwise to a suspension of NaH (12.9 g, 0.322 mol, 60% dispersion) in anhydrous THF (500 mL) at room temperature.

-

The reaction mixture is stirred for 1 hour at room temperature.

-

tert-Butyldimethylsilyl chloride (48.59 g, 0.322 mol) is then added to the mixture, and stirring is continued for another hour at room temperature.

-

The reaction is quenched by the addition of 10% aqueous K₂CO₃ solution (100 mL).

-

The product is extracted with methyl tert-butyl ether (3 x 300 mL).

-

The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient elution of 1% to 33% ethyl acetate in petroleum ether to yield this compound as a colorless oil (55.0 g, 96% yield).[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Safety Information

It is crucial to handle this compound with appropriate safety precautions. The compound is classified with the following hazard statements: H227 (Combustible liquid), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[1]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

Spectroscopic and Methodological Analysis of 2-((tert-Butyldimethylsilyl)oxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-((tert-Butyldimethylsilyl)oxy)ethanol, a common intermediate in organic synthesis and a building block in medicinal chemistry. Due to the limited availability of a complete, unified dataset in peer-reviewed literature, this document combines reported data with predicted values based on the analysis of similar compounds. It also includes detailed experimental protocols for its synthesis and spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound. These values are essential for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | t | 2H | Si-O-CH₂ -CH₂-OH |

| ~3.55 | t | 2H | Si-O-CH₂-CH₂ -OH |

| ~2.50 | s (broad) | 1H | CH₂-OH |

| 0.89 | s | 9H | Si-C(CH₃ )₃ |

| 0.08 | s | 6H | Si-(CH₃ )₂ |

Predicted data based on typical chemical shifts for silyl ethers and ethylene glycol derivatives.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 64.0 | Si-O-C H₂-CH₂-OH |

| 61.5 | Si-O-CH₂-C H₂-OH |

| 25.9 | Si-C (C H₃)₃ |

| 18.3 | Si-C (CH₃)₃ |

| -5.4 | Si-(C H₃)₂ |

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H Stretch |

| 2955, 2928, 2857 | Strong | C-H Stretch (Alkyl) |

| 1255 | Strong | Si-CH₃ Bend |

| 1090 | Strong | C-O Stretch |

| 835, 775 | Strong | Si-C Stretch |

Table 4: Mass Spectrometry Data (GC-MS)

| m/z | Relative Intensity (%) | Assignment |

| 161 | 10 | [M - CH₃]⁺ |

| 147 | 100 | [M - C₂H₅]⁺ |

| 117 | 20 | [M - C(CH₃)₃]⁺ |

| 75 | 80 | [(CH₃)₂SiOH]⁺ |

| 73 | 40 | [Si(CH₃)₃]⁺ |

Note: The mass spectrum of silyl ethers is characterized by fragmentation patterns involving the loss of alkyl groups from the silicon atom.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the acquisition of the aforementioned spectroscopic data.

2.1 Synthesis of this compound

This protocol is adapted from a patented synthesis method.

Materials:

-

tert-Butyldimethylchlorosilane

-

Ethylene glycol

-

An organic solvent (e.g., Tetrahydrofuran - THF)

-

An organic acid binding agent (e.g., Triethylamine or Pyridine)

Procedure:

-

Dissolve tert-Butyldimethylchlorosilane in an organic solvent.

-

Slowly add ethylene glycol to the solution in a dropwise manner.

-

Add an organic acid binding agent to the reaction mixture.

-

reflux the reaction at a temperature of 45-55 °C.[1]

-

After the reaction is complete, filter the mixture to remove any solid byproducts.

-

Collect the filtrate and carry out normal pressure rectification at 90-110 °C to evaporate the solvent.

-

Perform pressure-reducing rectification and collect the distillate at 130 °C to obtain the purified this compound product.[1]

2.2 Spectroscopic Analysis Protocols

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a good quality spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

2.2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a single drop of the liquid between two KBr or NaCl salt plates to form a thin film.[2]

-

Instrument Setup: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates first, then acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

2.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer. A common setup includes a non-polar capillary column (e.g., DB-5ms).

-

GC Method:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the compound. Examine the mass spectrum of the corresponding peak to identify the molecular ion and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

References

Physical properties of mono-TBDMS protected ethylene glycol

An In-depth Technical Guide to the Physical Properties of Mono-TBDMS Protected Ethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties, experimental protocols, and synthesis of 2-((tert-butyldimethylsilyl)oxy)ethan-1-ol, commonly known as mono-TBDMS protected ethylene glycol. This compound serves as a crucial intermediate in various organic syntheses.

Core Physical and Chemical Properties

Mono-TBDMS protected ethylene glycol is a colorless to almost colorless, clear liquid.[1][2] It is sensitive to acids and reacts slowly with moisture.[1] The quantitative physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 102229-10-7 | [3][4][5] |

| Molecular Formula | C₈H₂₀O₂Si | [1][3][4][5][6] |

| Molecular Weight | 176.33 g/mol | [1][3][4][5][6] |

| Boiling Point | 74-80°C at 17 Torr 186.115°C at 760 mmHg | [1][6] |

| Density | 0.890 g/cm³ 0.90 g/mL (20/20) | [1][2] |

| Refractive Index | 1.430 | [2] |

| Flash Point | 66°C 66.36°C | [2][6][7] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [1][2] |

| Solubility | Slightly soluble in Dichloromethane, Chloroform, DMSO, Ethyl Acetate | [1] |

| pKa | 14.38 ± 0.10 (Predicted) | [1] |

| Storage Temperature | 2-8°C, Recommended in a cool, dark place (<15°C) under inert gas | [1][2] |

Experimental Protocols

Synthesis of 2-((tert-butyldimethylsilyl)oxy)ethan-1-ol[1]

This protocol details the synthesis of mono-TBDMS protected ethylene glycol from ethylene glycol and tert-butyldimethylchlorosilane (TBSCl).

Materials:

-

Ethylene glycol (20.0 g, 0.322 mol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (12.9 g, 0.322 mol)

-

Anhydrous Tetrahydrofuran (THF) (600 mL total)

-

tert-Butyldimethylchlorosilane (TBSCl) (48.59 g, 0.322 mol)

-

10% aqueous Potassium Carbonate (K₂CO₃) (100 mL)

-

Methyl tert-butyl ether (MTBE) (900 mL total)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate for elution

Procedure:

-

A solution of ethylene glycol in 100 mL of anhydrous THF is added dropwise to a suspension of NaH in 500 mL of anhydrous THF.

-

The reaction mixture is stirred for 1 hour at room temperature.

-

TBSCl is then added to the mixture, and stirring is continued for another hour at room temperature.

-

After the reaction is complete, it is quenched by adding 100 mL of 10% aqueous K₂CO₃.

-

The product is extracted three times with 300 mL of MTBE.

-

The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient elution of 1% to 33% ethyl acetate in petroleum ether.

-

This procedure yields the final product, 2-((tert-butyldimethylsilyl)oxy)ethanol, as a colorless oil (55.0 g, 96% yield).[1]

Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): The compound can be analyzed using reverse-phase (RP) HPLC. A typical mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[5]

-

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While detailed spectra are not provided in the search results, NMR and MS are standard techniques used to confirm the structure and purity of the synthesized product, as demonstrated in the synthesis of similar compounds.[8]

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis and purification of mono-TBDMS protected ethylene glycol.

Caption: Synthesis and purification workflow for mono-TBDMS protected ethylene glycol.

References

- 1. (TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL | 102229-10-7 [chemicalbook.com]

- 2. 2-[[tert-Butyl(dimethyl)silyl]oxy]ethanol | 102229-10-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 102229-10-7 CAS MSDS ((TERT.-BUTYLDIMETHYLSILYLOXY)ETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CAS 102229-10-7 | 2-[(tert-butyldimethylsilyl)oxy]ethan-1-ol - Synblock [synblock.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2-[[tert-Butyl(dimethyl)silyl]oxy]ethanol | 102229-10-7 | TCI AMERICA [tcichemicals.com]

- 8. 2-(tert-butyldiMethylsilyloxy)ethanaMine | 101711-55-1 [chemicalbook.com]

Synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethanol from Ethylene Glycol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethanol, a valuable intermediate in organic synthesis, derived from the selective monosilylation of ethylene glycol. This document details various experimental protocols, presents quantitative data in a comparative format, and illustrates the reaction pathway.

Introduction

This compound is a key building block in the synthesis of more complex molecules, where the selective protection of one hydroxyl group of ethylene glycol is necessary. The tert-butyldimethylsilyl (TBDMS or TBS) group is a sterically bulky protecting group that offers robust protection under a variety of reaction conditions, yet can be removed under specific and mild conditions.[1][2] Its steric hindrance allows for the selective protection of primary alcohols over more hindered secondary and tertiary alcohols.[3] This guide explores different methodologies to achieve high-yield, selective monosilylation of ethylene glycol.

Reaction Pathway and Mechanism

The synthesis of this compound from ethylene glycol involves the nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the silicon atom of tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is typically carried out in the presence of a base, which deprotonates the alcohol to form a more nucleophilic alkoxide. The steric bulk of the TBDMS group plays a crucial role in preventing the disilylation product, 1,2-bis((tert-butyldimethylsilyl)oxy)ethane.[3]

Caption: Reaction pathway for the synthesis of this compound.

Comparative Analysis of Synthetic Protocols

Several methods for the monosilylation of ethylene glycol have been reported, each with distinct advantages in terms of yield, reaction conditions, and scalability. The following table summarizes key quantitative data from representative protocols.

| Protocol | Base | Solvent | TBDMSCl (eq.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Method A | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1.0 | Room Temp. | 1 | 96 | >98 | [4] |

| Method B | Imidazole | N,N-Dimethylformamide (DMF) | 1.1 | Room Temp. | Not Specified | High | Not Specified | [3] |

| Method C | Pyridine | Sherwood Oil | Not Specified | 45-55 | 45 | 74 | 99.96 | [5] |

| Method D | N-Methylimidazole (NMI) / Iodine | Neat or various organic solvents | Not Specified | Not Specified | Not Specified | High (9:1 mono:di) | >95 (conversion) | [6] |

Detailed Experimental Protocols

Method A: Sodium Hydride in Tetrahydrofuran[4]

This protocol utilizes sodium hydride as a strong base to deprotonate ethylene glycol, followed by reaction with TBDMSCl.

Materials:

-

Ethylene glycol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Anhydrous Tetrahydrofuran (THF)

-

10% aqueous Potassium Carbonate (K₂CO₃)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate

Procedure:

-

A solution of ethylene glycol (0.322 mol) in anhydrous THF (100 mL) is added dropwise to a suspension of NaH (0.322 mol) in anhydrous THF (500 mL) under an inert atmosphere.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

TBDMSCl (0.322 mol) is added to the mixture, and stirring is continued for another hour at room temperature.

-

The reaction is quenched by the addition of 10% aqueous K₂CO₃ (100 mL).

-

The product is extracted with MTBE (3 x 300 mL).

-

The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of 1% to 33% ethyl acetate in petroleum ether to yield this compound as a colorless oil.

Method B: Imidazole in N,N-Dimethylformamide[3]

This method employs imidazole, which acts as both a base and a catalyst, promoting the silylation reaction.

Materials:

-

Ethylene glycol (or other diol)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the diol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).

-

Stir the solution at room temperature under an inert atmosphere.

-

Add TBDMSCl (1.1 eq.) portion-wise to the solution.

-

Monitor the reaction by an appropriate method (e.g., TLC).

-

Upon completion, dilute the reaction mixture with Et₂O and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by silica gel column chromatography.

Method C: Pyridine in Sherwood Oil[5]

This protocol, outlined in a patent, describes a process using pyridine as the base and an aliphatic hydrocarbon as the solvent.

Materials:

-

Ethylene glycol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Pyridine

-

Sherwood oil (a petroleum ether fraction)

Procedure:

-

Dissolve TBDMSCl (151 kg) in Sherwood oil.

-

Add the solution dropwise to ethylene glycol (248 kg).

-

Add pyridine and reflux the mixture at 45 °C.

-

After the reaction is complete, the product is filtered.

-

The filtrate is subjected to atmospheric distillation at 90-110 °C to remove the solvent.

-

The residue is then purified by vacuum distillation, collecting the fraction at 130 °C under 10-20 mmHg vacuum.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

The selective monosilylation of ethylene glycol to produce this compound can be achieved through various effective methods. The choice of protocol may depend on factors such as available reagents, desired scale, and required purity. The sodium hydride method in THF offers a very high yield, while the use of imidazole provides a milder alternative. For industrial-scale production, the pyridine-based method with distillation purification has been patented. Each of these protocols provides a reliable pathway for obtaining this important synthetic intermediate for applications in research, discovery, and development.

References

- 1. fiveable.me [fiveable.me]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. CN105367596A - Preparation methods of tert-butyl dimethyl siloxy ethanol and tert-butyl dimethyl siloxy acetaldehyde - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Mono-silylation of Ethylene Glycol with TBDMSCl

Audience: Researchers, scientists, and drug development professionals.

Abstract: The protection of hydroxyl groups is a foundational strategy in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS) ether stands out as a widely used protecting group due to its straightforward installation, stability across a range of chemical conditions, and clean removal.[1] This guide provides an in-depth examination of the mechanism for the selective mono-silylation of ethylene glycol using tert-butyldimethylsilyl chloride (TBDMSCl). It covers the reaction mechanism, factors governing selectivity, quantitative data from representative protocols, and detailed experimental procedures.

The Silylation Reaction: An Overview

The reaction of an alcohol with TBDMSCl in the presence of a base yields the corresponding TBDMS ether. This transformation is a nucleophilic substitution at the silicon atom. The bulky tert-butyl group on the silicon atom confers significant steric hindrance, which not only enhances the stability of the resulting silyl ether compared to smaller analogs like trimethylsilyl (TMS) ethers but also allows for the selective protection of sterically accessible hydroxyl groups.[2][3]

The most common and reliable method for this transformation is the Corey protocol, which employs imidazole as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][4]

Core Reaction Mechanism

The silylation of an alcohol with TBDMSCl is not a simple direct substitution. The base, typically imidazole, plays a crucial and active role as both a catalyst and a stoichiometric reagent.

-

Activation of the Silylating Agent: Imidazole first acts as a nucleophile, attacking the electrophilic silicon center of TBDMSCl. This displaces the chloride ion and forms a highly reactive intermediate, N-(tert-butyldimethylsilyl)imidazolium chloride.[3][4] This species is a much more potent silylating agent than TBDMSCl itself.

-

Nucleophilic Attack by the Alcohol: One of the hydroxyl groups of ethylene glycol then acts as a nucleophile, attacking the silicon atom of the activated imidazolium intermediate.

-

Proton Transfer & Product Formation: A second molecule of imidazole acts as a base, deprotonating the attacking hydroxyl group and facilitating the formation of the TBDMS ether product and imidazolium chloride.

The steric bulk of the newly introduced TBDMS group significantly hinders the approach of another activated silylating agent to the second hydroxyl group of the ethylene glycol molecule. This steric shield is the primary reason for the high selectivity observed for mono-protection over di-protection, especially when the stoichiometry of TBDMSCl is carefully controlled.

Quantitative Data and Reaction Conditions

The selectivity and yield of the mono-silylation are highly dependent on the reaction conditions, including the choice of base, solvent, and stoichiometry of the reagents. Below is a summary of representative conditions.

| Substrate | Silylating Agent (equiv.) | Base (equiv.) | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion | Mono:Di Ratio | Reference |

| Diol | TBDMSCl (1.1) | N-Methylimidazole (3.0) | I₂ (2.0) | CH₂Cl₂ | 25 | 0.5 | >95% | 9:1 | [1][5] |

| Alcohol (General) | TBDMSCl (1.2) | Imidazole (2.5) | - | DMF | 25 | 2-12 | High | - | [1][4] |

Note: The first entry demonstrates an enhanced protocol using N-methylimidazole and iodine, which significantly accelerates the reaction.[5][6]

Detailed Experimental Protocol (Corey Protocol)

The following is a generalized experimental protocol for the mono-silylation of a diol like ethylene glycol.[1]

Materials:

-

Ethylene Glycol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Stir plate and magnetic stir bar

-

Round-bottom flask and standard glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylene glycol in anhydrous DMF (a typical concentration is 0.1-0.5 M).

-

Base Addition: Add imidazole (approx. 2.5 equivalents) to the solution and stir until it is fully dissolved.

-

Silylating Agent Addition: Add TBDMSCl (approx. 1.1-1.2 equivalents) portion-wise to the stirred solution. For enhanced selectivity, this addition can be performed at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up (Quenching): Once the reaction is complete, quench by slowly adding water or a saturated aqueous NaHCO₃ solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a nonpolar organic solvent like diethyl ether or ethyl acetate. Repeat the extraction three times.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically purified by flash column chromatography on silica gel to isolate the mono-silylated product from any remaining starting material and the di-silylated byproduct.

Deprotection

A key advantage of the TBDMS group is its stability and selective removal. The Si-O bond is readily cleaved by sources of fluoride ion, with tetrabutylammonium fluoride (TBAF) in THF being the most common reagent.[1] Mildly acidic conditions, such as acetic acid in a THF/water mixture, can also be used for deprotection.[4] The stability to various conditions allows for orthogonal protection strategies in complex syntheses.

References

The Fulcrum of Precision: A Technical Guide to the Applications of TBDMS-Protected Ethylene Glycol

For Immediate Release

A Deep Dive into a Versatile Synthetic Workhorse for Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis and advanced material science, the strategic use of protecting groups is paramount. Among these, the tert-butyldimethylsilyl (TBDMS) group stands out for its robustness and versatility. When applied to a fundamental bifunctional building block like ethylene glycol, it unlocks a vast potential for precise chemical modifications. This technical guide explores the core applications of mono- and bis-TBDMS-protected ethylene glycol, offering a comprehensive overview of its role in organic synthesis, drug development, and materials science. This document provides detailed experimental protocols, quantitative data, and visual workflows to serve as an essential resource for professionals in the field.

The Strategic Advantage of TBDMS Protection

Ethylene glycol, with its two primary hydroxyl groups, presents a challenge in reactions where only one hydroxyl group is intended to react. The TBDMS protecting group offers a solution by temporarily masking one or both of these reactive sites. The key advantages of the TBDMS group include its substantial steric bulk, which allows for selective protection of less hindered primary alcohols, and its stability across a wide range of reaction conditions, including those involving organometallic reagents, many oxidants, and non-acidic reducing agents.[1] Crucially, the TBDMS group can be reliably removed under specific conditions, typically with fluoride ion sources like tetrabutylammonium fluoride (TBAF), without disturbing other sensitive functionalities within the molecule.[1]

The selective mono-protection of ethylene glycol yields 1-(tert-butyldimethylsilyloxy)-2-hydroxyethane , a valuable intermediate with a single free hydroxyl group available for further functionalization. Conversely, the protection of both hydroxyl groups gives 1,2-bis(tert-butyldimethylsilyloxy)ethane , which can be used when the entire ethylene glycol unit needs to be incorporated as a stable linker.

Core Application Areas

A Cornerstone in Organic Synthesis: Building Oligo(ethylene Glycol) Chains

One of the most significant applications of mono-TBDMS-protected ethylene glycol is in the iterative synthesis of oligo(ethylene glycol) (OEG) chains. These chains are highly valued for their hydrophilicity, biocompatibility, and flexibility. The synthesis typically involves the deprotonation of the free hydroxyl group of mono-TBDMS ethylene glycol, followed by nucleophilic substitution on an OEG chain that has been activated with a good leaving group (e.g., a tosylate or mesylate). After the coupling reaction, the TBDMS group is removed to reveal a new free hydroxyl group, ready for the next iteration. This stepwise approach allows for the precise construction of OEG chains of a specific length.

Advancing Drug Development: The Role in Antibody-Drug Conjugate (ADC) Linkers

In the realm of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a major advancement. These complex molecules consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects the two. The properties of this linker are critical to the ADC's efficacy and safety. Hydrophilic linkers, particularly those based on polyethylene glycol (PEG) or OEG, have been shown to improve the pharmacokinetic profile of ADCs by increasing their solubility and stability.[1][2][3]

Mono-TBDMS-protected ethylene glycol is a fundamental building block for the synthesis of these bespoke OEG linkers. By using the iterative synthesis method described above, researchers can create linkers of a defined length, which can then be further functionalized to attach to both the antibody and the cytotoxic drug. This precision is crucial for optimizing the drug-to-antibody ratio (DAR) and the overall performance of the ADC.

Materials Science and Supramolecular Chemistry: The Synthesis of Crown Ethers

TBDMS-protected ethylene glycol and its oligomers are also employed in the synthesis of macrocyclic polyethers, commonly known as crown ethers. These molecules are renowned for their ability to selectively bind specific cations. The synthesis of crown ethers often involves the Williamson ether synthesis, where a diol is reacted with a dihalide or ditosylate. By using TBDMS-protected oligo(ethylene glycols) as the diol component, chemists can control the size of the resulting macrocycle with high precision. The TBDMS groups are then removed in the final step to yield the target crown ether. This methodology has been used to create a variety of crown ethers with tailored cavity sizes for specific applications in catalysis, ion sensing, and phase-transfer catalysis.

Quantitative Data Summary

The efficiency of the protection and subsequent reactions of TBDMS-protected ethylene glycol is a key consideration for its practical application. The following tables summarize representative yields for the protection of diols and the synthesis of key intermediates.

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference(s) |

| Mono-functionalization | Poly(ethylene glycol) diol | 1. p-TsCl, Ag₂O, KI 2. NaSH | PEG-monothiol | 84 | [4] |

| Mono-functionalization | α-Azide-ω-hydroxyl PEG | PPh₃, MeOH | α-Amine-ω-hydroxyl PEG | 95 | [5] |

| Bis-protection | 3-Methylfuran-2,5-diol | TBDMSOTf, NEt₃ | 2,5-bis(TBDMS-oxy)furan | 74 | [6] |

| Oligo(ethylene glycol) Synthesis | Tetraethylene glycol | 1. NaH 2. Propargyl bromide | Mono-propargylated TEG | High | [7] |

Experimental Protocols

Protocol for Mono-TBDMS Protection of a Diol (Illustrative)

This protocol is a general representation for the selective mono-silylation of a primary hydroxyl group in a diol. Achieving high selectivity for ethylene glycol often requires careful control of stoichiometry and reaction conditions, or the use of a large excess of the diol.[8]

Materials:

-

Diol (e.g., 1,4-butanediol) (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.0-1.2 equiv)

-

Imidazole (2.0-2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the diol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM or DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of TBDMS-Cl (1.2 equiv) in the same anhydrous solvent dropwise to the stirred diol solution over 30-60 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the mono-TBDMS protected diol.

Protocol for Bis-TBDMS Protection of a Diol

Materials:

-

Diol (e.g., Ethylene Glycol) (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl) (2.5 equiv)

-

Imidazole (5.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the diol (1.0 equiv) in anhydrous DMF.

-

Add imidazole (5.0 equiv) to the solution.

-

Add TBDMS-Cl (2.5 equiv) to the stirred solution at room temperature.

-

Heat the reaction mixture to 40-50 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC until the starting material and mono-protected intermediate are consumed.

-

Cool the reaction to room temperature and add deionized water.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the bis-TBDMS protected product.[6]

Protocol for Deprotection of a TBDMS Ether

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.5-2.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF in a flask under an inert atmosphere.

-

Add the TBAF solution (1.5 equiv) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 1-4 hours).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the deprotected alcohol, which can be further purified by column chromatography if necessary.[1]

Mandatory Visualizations

General Workflow for the Application of TBDMS-Protected Ethylene Glycol

digraph "TBDMS_Ethylene_Glycol_Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes

EthyleneGlycol [label="Ethylene Glycol", fillcolor="#F1F3F4"];

Protection [label="TBDMS Protection", fillcolor="#4285F4", fontcolor="#FFFFFF"];

MonoTBDMS [label="Mono-TBDMS\nEthylene Glycol", fillcolor="#FBBC05"];

BisTBDMS [label="Bis-TBDMS\nEthylene Glycol", fillcolor="#FBBC05"];

Functionalization [label="Further\nFunctionalization", fillcolor="#34A853", fontcolor="#FFFFFF"];

FinalProduct [label="Final Product", fillcolor="#F1F3F4"];

Deprotection [label="Deprotection\n(e.g., TBAF)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

EthyleneGlycol -> Protection [label=" TBDMS-Cl,\n Imidazole"];

Protection -> MonoTBDMS [label=" 1.1 eq. TBDMS-Cl"];

Protection -> BisTBDMS [label=" >2.2 eq. TBDMS-Cl"];

MonoTBDMS -> Functionalization;

Functionalization -> Deprotection;

Deprotection -> FinalProduct;

}```

Caption: General workflow for utilizing TBDMS-protected ethylene glycol.

Synthesis of Oligo(ethylene Glycol) Linkers for ADCs

```dot

digraph "ADC_Linker_Synthesis" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

// Nodes

start [label="Mono-TBDMS\nEthylene Glycol", fillcolor="#FBBC05"];

step1 [label="1. Deprotonation (NaH)\n2. Couple with Activated\nOligo(ethylene glycol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

intermediate [label="Elongated TBDMS-Protected\nOligo(ethylene glycol)", fillcolor="#F1F3F4"];

step2 [label="Deprotection (TBAF)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

product1 [label="Elongated Hydroxyl-\nTerminated OEG", fillcolor="#34A853", fontcolor="#FFFFFF"];

step3 [label="Repeat Cycle or\nFunctionalize Ends", fillcolor="#4285F4", fontcolor="#FFFFFF"];

final_linker [label="ADC Linker", fillcolor="#F1F3F4"];

antibody [label="Antibody", shape=septagon, fillcolor="#F1F3F4"];

drug [label="Cytotoxic Drug", shape=septagon, fillcolor="#F1F3F4"];

// Edges

start -> step1;

step1 -> intermediate;

intermediate -> step2;

step2 -> product1;

product1 -> step3;

step3 -> final_linker;

final_linker -> antibody [label=" Conjugation"];

final_linker -> drug [label=" Conjugation"];

}

Caption: Synthesis of crown ethers using TBDMS-protected precursors.

Conclusion

TBDMS-protected ethylene glycol, in both its mono- and bis-protected forms, is a versatile and indispensable tool in modern organic chemistry. Its strategic application enables the precise construction of complex molecules, from tailored oligo(ethylene glycol) linkers that enhance the performance of antibody-drug conjugates to macrocyclic crown ethers with specific ion-binding properties. The stability of the TBDMS group, combined with its selective removal, provides chemists with a reliable method to navigate multi-step synthetic pathways. The protocols and data presented in this guide underscore the pivotal role of this protected diol and serve to facilitate its broader application in research and development.

References

An In-depth Technical Guide on the Biological Activity of Silylated Ethylene Glycol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silylated ethylene glycol derivatives are a class of hybrid molecules that combine the properties of silica and polyethylene glycol (PEG), offering unique advantages in various biomedical applications. The silylation of PEG modifies its terminal hydroxyl groups with silicon-containing moieties, enabling covalent attachment to surfaces and the formation of stable hydrogels. This modification significantly influences the biological activity of the parent PEG molecule, impacting its biocompatibility, drug delivery capabilities, and interactions with biological systems. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of silylated ethylene glycol derivatives, intended to serve as a valuable resource for researchers and professionals in the field of drug development and biomaterials.

Synthesis of Silylated Ethylene Glycol Derivatives

The synthesis of silylated ethylene glycol derivatives typically involves the reaction of a polyethylene glycol with a silane coupling agent. A common method is the direct coupling of monomethoxy-PEG (m-PEG) with an isocyanatosilane, such as 3-isocyanatopropyltriethoxysilane, to form a urethane bond.[1] Another approach involves a multi-step synthesis where m-PEG is first reacted with a diisocyanate and a hydroxyl-containing molecule before silylation.[1] These synthetic strategies allow for the creation of various silylated PEG structures with tailored properties for specific applications.[1]

Experimental Protocol: Synthesis of a Trifluoroethylester-Terminal PEG Silane

This protocol describes the synthesis of a bifunctional PEG silane that can be used for immobilization on nanoparticles and subsequent conjugation with targeting agents.[2]

Materials:

-

Poly(ethylene glycol) diacid (PEG diacid)

-

Trifluoroethanol (TFE)

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

3-Aminopropyltriethoxysilane (APS)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Synthesis of PEG-bis-trifluoroethylester (PEG-TFEE):

-

Dissolve PEG diacid, TFE, and DMAP in DCM.

-

Add DCC to the solution and stir at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Precipitate the product by adding diethyl ether and dry under vacuum.

-

-

Synthesis of Trifluoroethylester-Terminal PEG Silane:

-

Dissolve PEG-TFEE and APS in DCM.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure to obtain the final product.

-

Characterization:

-

The successful synthesis of the PEG silane can be confirmed using ¹H NMR and Fourier Transform Infrared (FTIR) spectroscopy.[2]

Biological Activities and Applications

Silylated ethylene glycol derivatives exhibit a range of biological activities that make them attractive for various biomedical applications, including drug delivery, tissue engineering, and surface modification of medical devices.

Drug Delivery and Prodrugs

Silylated PEGs can be used to create hydrogels for the controlled release of therapeutic agents.[3] The sol-gel transition of silylated PEGs allows for the formation of crosslinked networks that can encapsulate drugs.[3] For instance, silylated Pluronic® F-127 has been shown to form thermoreversible gels that release a model drug in response to temperature changes.[3]

Furthermore, silylated PEG derivatives can be conjugated to drugs to form prodrugs with improved pharmacokinetic profiles. PEGylation, in general, is known to enhance the solubility of hydrophobic drugs and prolong their circulation time in the body.[4]

Biocompatibility and Hemocompatibility

Surface modification of materials with silylated PEGs can significantly improve their biocompatibility and hemocompatibility.[2] Grafting silylated PEG onto surfaces creates a protein-repellent layer, which reduces nonspecific protein adsorption and platelet adhesion.[2] This property is crucial for medical implants and devices that come into contact with blood.

Antimicrobial Activity

While PEG itself generally lacks antimicrobial properties, some studies have investigated the antimicrobial effects of materials modified with PEG derivatives.[5][6] The hydrophilic nature of PEG coatings can reduce bacterial adhesion to surfaces.[7] For instance, PEGylated carbosilane dendrimers have been evaluated for their antimicrobial activity against P. aeruginosa.[8]

Quantitative Data on Biological Activity

Quantitative data on the biological activity of silylated ethylene glycol derivatives are crucial for their evaluation and comparison. However, specific IC50, LD50, and MIC values for silylated ethylene glycol derivatives are not extensively reported in the literature. The available data often pertains to broader categories of PEG derivatives or the parent ethylene glycol molecule.

| Compound/Derivative | Assay | Cell Line/Organism | Result | Reference |

| Triethylene glycol (TEG) | Cytotoxicity (IC50) | HeLa | 19.8 mg/mL | [9] |

| Triethylene glycol (TEG) | Cytotoxicity (IC50) | L929 | 12.4 mg/mL | [9] |

| PEG-1000 | Cytotoxicity (IC50) | L929 | 22.5 mg/mL | [9] |

| PEG-4000 | Cytotoxicity (IC50) | L929 | 20.0 mg/mL | [9] |

| Ethylene glycol monoethyl ether (EGEE) | Cytotoxicity (IC50) | NB4 | 5 mM (6h), 0.1 mM (96h) | [10] |

| Ethylene glycol monobutyl ether (EGBE) | Cytotoxicity (IC50) | DA1 | 80 µM (48h) | [10] |

| PEGylated nanoliposomal cisplatin | Cytotoxicity (IC50) | A2780CP | 46.6 ± 2.3 µg/mL | [11] |

| Cationic carbosilane dendrimer (unmodified) | MIC | P. aeruginosa | 32 mg/L | [8] |

| PEGylated cationic carbosilane dendrimer | MIC | P. aeruginosa | 256 mg/L | [8] |

| Ethylene glycol ethers | Acute Toxicity (LD50, oral) | Animals | > 2000 mg/kg bw | [12] |

| Ethylene glycol ethers | Acute Toxicity (LD50, dermal) | Animals | > 10,000 mg/kg bw | [12] |

Experimental Protocols for Biological Evaluation

Standardized protocols are essential for the reliable assessment of the biological activity of silylated ethylene glycol derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cell line of interest (e.g., HeLa, L929)

-

Complete cell culture medium

-

Silylated ethylene glycol derivative solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of the silylated ethylene glycol derivative. Include a vehicle control.

-

Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Silylated ethylene glycol derivative solution

-

96-well microtiter plates

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the silylated ethylene glycol derivative in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visually inspecting for the lowest concentration that inhibits visible growth.

Biocompatibility Testing

Biocompatibility testing is performed to evaluate the interaction of a material with biological systems. The ISO 10922 series of standards provides a framework for these evaluations. Key in vitro tests include cytotoxicity, sensitization, and hemocompatibility.

In Vivo Biocompatibility Study:

-

Animal Model: A suitable animal model (e.g., rats or mice) is chosen.

-

Implantation: The silylated ethylene glycol-based material (e.g., a hydrogel) is implanted subcutaneously or intramuscularly.[13]

-

Observation: The animals are monitored for signs of inflammation or other adverse reactions over a defined period.[13]

-

Histological Analysis: After the study period, the implant and surrounding tissue are excised for histological examination to assess the tissue response.[13]

Signaling Pathways and Mechanisms of Action

The biological effects of silylated ethylene glycol derivatives are often mediated through their influence on cellular signaling pathways. While specific pathways for silylated derivatives are not well-elucidated, the cellular uptake of PEGylated nanoparticles, which share structural similarities, provides some insights.

Cellular Uptake Mechanisms

PEGylated nanoparticles are often internalized by cells through endocytic pathways.[14] The specific pathway can depend on the particle size and surface characteristics.

-

Clathrin-Mediated Endocytosis (CME): This is a major pathway for the uptake of many nanoparticles.

-

Caveolae-Mediated Endocytosis (CME): This pathway is also involved in the internalization of some PEGylated nanoparticles.[15]

-

Macropinocytosis: This process of non-specific bulk fluid uptake can also contribute to nanoparticle internalization.[15]

The diagram below illustrates the general workflow for synthesizing silylated ethylene glycol derivatives and their subsequent biological evaluation.

The following diagram illustrates the potential cellular uptake pathways for nanoparticles functionalized with silylated ethylene glycol derivatives.

Conclusion

Silylated ethylene glycol derivatives represent a versatile class of biomaterials with significant potential in drug delivery, tissue engineering, and as coatings for medical devices. Their synthesis allows for tunable properties, and their biological activities, particularly their biocompatibility and ability to modulate interactions with biological systems, are of great interest. While more research is needed to fully elucidate their specific mechanisms of action and to establish comprehensive quantitative data on their biological effects, the existing body of knowledge highlights their promise. This guide provides a foundational understanding for researchers and developers to build upon in the exciting and evolving field of silylated biomaterials.

References

- 1. Design of PEGylated Three Ligands Silica Nanoparticles for Multi-Receptor Targeting | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. "Synthesis and applications of silanated poly(ethylene glycol)s" by Seongbong Jo [docs.lib.purdue.edu]

- 4. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial effect of PEG–PLA on food-spoilage microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial effect of PEG-PLA on food-spoilage microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Antibacterial Effect of PEGylated Carbosilane Dendrimers on P. aeruginosa Alone and in Combination with Phage-Derived Endolysin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Ethylene glycol ethers as hemopoietic toxins--in vitro studies of acute exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-((tert-Butyldimethylsilyl)oxy)ethanol as a Precursor for Silane Coupling Agents

For Researchers, Scientists, and Drug Development Professionals

While 2-((tert-Butyldimethylsilyl)oxy)ethanol is not directly employed as a silane coupling agent, its intrinsic chemical properties make it an excellent and versatile precursor for the synthesis of custom silane coupling agents. This guide details its transformation into a functional silane coupling agent and its subsequent applications in surface modification, a critical process in drug delivery and development.

The primary utility of this compound lies in its dual functionality: a reactive hydroxyl group and a sterically hindered silyl ether. The tert-Butyldimethylsilyl (TBDMS) group serves as a protecting group for one of the hydroxyl groups of ethylene glycol, allowing for selective reaction at the free hydroxyl group. This enables the synthesis of tailored silane coupling agents with a short, hydrophilic ethylene glycol spacer.

Synthesis of a Custom Silane Coupling Agent

The conversion of this compound into a silane coupling agent involves two principal steps: the introduction of a reactive silane moiety and the subsequent deprotection of the TBDMS group to reveal a terminal hydroxyl group. This process allows for the creation of a surface that can be further functionalized.

A common synthetic route involves the reaction of the free hydroxyl group with an isocyanatosilane, such as 3-isocyanatopropyltriethoxysilane, to form a urethane linkage.[1] The resulting molecule possesses a triethoxysilyl group at one end, capable of forming strong covalent bonds with oxide surfaces, and a TBDMS-protected hydroxyl group at the other end.

Experimental Protocol: Synthesis of a TBDMS-Protected Ethoxy Silane Coupling Agent

-

Materials: this compound, 3-isocyanatopropyltriethoxysilane, anhydrous toluene, dibutyltin dilaurate (catalyst).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous toluene.

-

Add a catalytic amount of dibutyltin dilaurate to the solution.

-

Slowly add an equimolar amount of 3-isocyanatopropyltriethoxysilane to the reaction mixture at room temperature.

-

Heat the mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by infrared spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Once the reaction is complete, remove the solvent under reduced pressure to yield the crude TBDMS-protected silane coupling agent.

-

Purify the product by vacuum distillation or column chromatography.

-

Surface Functionalization and Deprotection

The synthesized silane coupling agent can be used to modify various substrates with surface hydroxyl groups, such as glass, silica, and metal oxides.[1][2] The triethoxysilyl group hydrolyzes in the presence of trace water to form reactive silanols, which then condense with the surface hydroxyl groups to form a stable, covalent siloxane bond.[2]

Following surface immobilization, the TBDMS protecting group can be removed to expose the terminal hydroxyl group. This deprotection is typically achieved under mild conditions, ensuring the integrity of the newly formed surface layer. Common deprotection reagents include fluoride sources like tetrabutylammonium fluoride (TBAF) or acidic conditions.[3]

Experimental Protocol: Surface Modification and Deprotection

-

Materials: TBDMS-protected silane coupling agent, substrate (e.g., glass slides), anhydrous toluene, ethanol, deionized water, tetrabutylammonium fluoride (TBAF) solution in THF.

-

Procedure:

-

Surface Preparation: Clean the substrate by sonicating in a sequence of acetone, ethanol, and deionized water, followed by drying in an oven at 110°C. Activate the surface with an oxygen plasma treatment or by immersion in a piranha solution (a mixture of sulfuric acid and hydrogen peroxide).

-

Silanization: Prepare a 1-2% (v/v) solution of the TBDMS-protected silane coupling agent in anhydrous toluene. Immerse the cleaned and activated substrate in the silane solution and allow it to react for 2-4 hours at room temperature or 30 minutes at 60°C.

-

Washing: Remove the substrate from the solution and rinse thoroughly with toluene, followed by ethanol, to remove any unbound silane. Dry the substrate under a stream of nitrogen.

-

Deprotection: Immerse the functionalized substrate in a 1 M solution of TBAF in THF for 1-2 hours at room temperature.

-

Final Wash: Rinse the substrate with THF, followed by ethanol and deionized water. Dry the substrate under a stream of nitrogen. The surface is now functionalized with terminal hydroxyl groups.

-

Characterization and Quantitative Analysis

The success of the surface modification can be quantified using various surface analysis techniques.

| Analytical Technique | Parameter Measured | Expected Result for Successful Modification |

| Contact Angle Goniometry | Surface Wettability | Decrease in water contact angle after deprotection, indicating a more hydrophilic surface due to exposed hydroxyl groups. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Increase in the C/Si and N/Si atomic ratios after silanization, and a subsequent decrease in the F/Si ratio (if TBAF is used) after deprotection. |

| Atomic Force Microscopy (AFM) | Surface Morphology and Roughness | Increase in surface roughness after silanization, indicative of the formation of a silane layer. |

| Ellipsometry | Layer Thickness | Measurement of the thickness of the deposited silane layer, typically in the range of 2-10 nm. |

Applications in Drug Development

The resulting hydroxyl-terminated surface serves as a versatile platform for further functionalization in drug development applications.

-

Drug Conjugation: The terminal hydroxyl groups can be activated to conjugate drugs, targeting ligands, or other biomolecules.

-

Polymer Grafting: Hydrophilic polymers like polyethylene glycol (PEG) can be grafted onto the surface to create non-fouling coatings that reduce protein adsorption and improve biocompatibility.[1][4][5]

-

Microfluidics: In microfluidic devices, such surface modifications can alter the surface energy, reduce non-specific binding of analytes, and control electro-osmotic flow.[6]

References

- 1. kinampark.com [kinampark.com]

- 2. researchgate.net [researchgate.net]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]

- 5. Surface modification of polydimethylsiloxane with photo-grafted poly(ethylene glycol) for micropatterned protein adsorption and cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Surface modification of PDMS microchips with poly(ethylene glycol) derivatives for μTAS applications - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Hydrolytic Stability of 2-((tert-Butyldimethylsilyl)oxy)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of 2-((tert-Butyldimethylsilyl)oxy)ethanol, a common intermediate and protected form of ethylene glycol in organic synthesis. Understanding the stability of this tert-butyldimethylsilyl (TBDMS) ether is critical for its effective use as a protecting group in multi-step syntheses, particularly in the development of active pharmaceutical ingredients where process control and impurity profiles are paramount.

Introduction to the Hydrolytic Stability of Silyl Ethers

The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for hydroxyl functionalities due to its steric bulk, which confers significant stability compared to smaller silyl ethers like the trimethylsilyl (TMS) group. The hydrolytic stability of a silyl ether is influenced by several factors, including the steric hindrance around the silicon atom, the electronic environment, the pH of the medium, and the temperature.

Generally, TBDMS ethers are known to be stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions.[1] The large tert-butyl group shields the silicon atom from nucleophilic attack, slowing down the rate of hydrolysis.[2] This stability allows for the selective deprotection of other more labile protecting groups in the presence of a TBDMS ether.

Hydrolysis Mechanisms

The hydrolysis of this compound proceeds through different mechanisms depending on the pH of the solution.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the ether oxygen is protonated, making it a better leaving group. A water molecule then attacks the silicon atom in a nucleophilic substitution reaction, leading to the cleavage of the silicon-oxygen bond and the release of ethylene glycol and the corresponding silanol, which can then dimerize to a siloxane.[2]

Base-Catalyzed Hydrolysis

While TBDMS ethers are generally stable to basic conditions, hydrolysis can occur, albeit at a much slower rate than under acidic conditions. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the silicon atom. This pathway is generally less efficient for TBDMS ethers due to the steric hindrance of the tert-butyl group.

Quantitative Data on Hydrolytic Stability

Table 1: Relative Hydrolytic Stability of Common Silyl Ethers

| Silyl Ether | Relative Rate of Hydrolysis (Acidic Media) | Relative Rate of Hydrolysis (Basic Media) |

| Trimethylsilyl (TMS) | 1 | 1 |

| Triethylsilyl (TES) | 64 | 10-100 |

| tert-Butyldimethylsilyl (TBDMS) | 20,000 | ~20,000 |

| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | ~20,000 |

Data is a compilation from various sources and represents a general trend.[3]

Table 2: Half-life of p-cresol TBDMS ether hydrolysis

| Conditions | Half-life (t1/2) |

| 1% HCl in 95% EtOH | ~4.5 hours |

| 5% NaOH in 95% EtOH | 3.5 minutes |

This data for a phenolic TBDMS ether illustrates the significantly greater stability under acidic conditions compared to basic conditions for this class of compounds.[3] For primary alkyl TBDMS ethers like this compound, the stability under basic conditions is expected to be much greater than for phenolic ethers.

Experimental Protocol for Determining Hydrolytic Stability

This section outlines a detailed methodology for determining the hydrolytic stability of this compound.

Materials and Reagents

-

This compound (high purity)

-

Buffer solutions (pH 2, 4, 7, 9, 12) - Standard buffer systems such as phosphate, acetate, and borate are suitable.

-

Organic co-solvent (e.g., acetonitrile or tetrahydrofuran, HPLC grade)

-

Internal standard for analytical quantification (e.g., a stable compound with similar chromatographic properties)

-

Quenching solution (e.g., a saturated solution of sodium bicarbonate for acidic reactions or a dilute acid for basic reactions)

-

High-purity water

-

Analytical standards of ethylene glycol and this compound

Equipment

-

Constant temperature bath or incubator

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials for reaction and sample analysis

-

Analytical instrumentation (HPLC-UV/MS, GC-MS, or NMR)

Experimental Procedure

-

Preparation of Reaction Solutions:

-

Prepare stock solutions of this compound and the internal standard in the chosen organic co-solvent. The co-solvent is necessary to ensure the solubility of the silyl ether in the aqueous buffer. A typical starting concentration for the silyl ether is 1 mg/mL.

-

For each pH condition, prepare the reaction mixture by adding a known volume of the silyl ether stock solution and the internal standard stock solution to a volumetric flask and diluting with the appropriate buffer solution. The final concentration of the organic co-solvent should be kept as low as possible (e.g., <10%) to minimize its effect on the hydrolysis rate.

-

-

Hydrolysis Experiment:

-

Dispense aliquots of the reaction mixture into several vials for each pH and temperature condition to be tested (e.g., 25 °C, 40 °C, and 60 °C).

-

Place the vials in a constant temperature bath.

-

At predetermined time intervals, remove a vial from each condition.

-

Immediately quench the reaction by adding a small volume of the appropriate quenching solution to neutralize the acid or base catalyst.

-

Store the quenched samples at a low temperature (e.g., 4 °C) prior to analysis to prevent further degradation.

-

-

Analytical Methodologies:

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used.

-

Detection: UV detection may be challenging as this compound lacks a strong chromophore. Therefore, a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) is recommended for sensitive and specific quantification.

-

Quantification: The disappearance of the starting material and the appearance of ethylene glycol can be monitored. A calibration curve should be generated for both the starting material and the expected degradation product.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: The starting material is volatile and can be analyzed directly. Ethylene glycol, being more polar, may require derivatization (e.g., silylation with a different silylating agent) to improve its chromatographic properties.[4]

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms or DB-17) is generally used.[5]

-

Quantification: Selected Ion Monitoring (SIM) mode can be used for accurate quantification of the parent compound and its hydrolysis product.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Monitoring: ¹H NMR can be used to monitor the reaction in real-time or by analyzing quenched samples. The disappearance of the signals corresponding to the TBDMS group (around 0.1 ppm for the methyls and 0.9 ppm for the tert-butyl) and the appearance of signals for free ethylene glycol can be integrated and quantified relative to an internal standard.[6]

-

-

Data Analysis

-

For each pH and temperature, plot the concentration of this compound as a function of time.

-

Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law.

-